molecular formula C13H9N5 B15213874 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile CAS No. 928203-38-7

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile

Cat. No.: B15213874
CAS No.: 928203-38-7
M. Wt: 235.24 g/mol
InChI Key: JTESHWHFRHLIFD-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features both an indole and a pyrimidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The pyrimidine ring is also a crucial component in many biologically active molecules, including nucleotides and various drugs. This compound combines these two important structures, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with significant biological activity.

    2-Amino-4-(1H-indol-3-yl)pyrimidine: A closely related compound lacking the carbonitrile group.

    4-(1H-Indol-3-yl)pyrimidine-5-carbonitrile: Similar structure but without the amino group.

Uniqueness

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group, which can significantly influence its chemical reactivity and biological activity. The combination of indole and pyrimidine rings in a single molecule also provides a unique scaffold for drug design and development.

Properties

CAS No.

928203-38-7

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

2-amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H9N5/c14-5-8-6-17-13(15)18-12(8)10-7-16-11-4-2-1-3-9(10)11/h1-4,6-7,16H,(H2,15,17,18)

InChI Key

JTESHWHFRHLIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C#N)N

Origin of Product

United States

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